Binding Affinity: IC50 of 0.9 nM vs. Diazepam at Benzodiazepine Receptors
Imidazenil inhibits [3H]flumazenil binding to mouse cerebral cortical membranes with an IC50 of 0.9 nM, demonstrating high affinity for the benzodiazepine recognition site [1]. Under comparable conditions, diazepam exhibits an IC50 of approximately 7.3 nM for displacing [3H]diazepam in rat brain membranes [2]. This 8-fold difference in binding affinity indicates that imidazenil binds more tightly to the benzodiazepine site than diazepam, a property that contributes to its higher functional potency.
| Evidence Dimension | Binding Affinity (IC50) for Benzodiazepine Site |
|---|---|
| Target Compound Data | 0.9 nM (Imidazenil) |
| Comparator Or Baseline | 7.3 nM (Diazepam) |
| Quantified Difference | ~8-fold higher affinity for Imidazenil |
| Conditions | Mouse cerebral cortical membranes, [3H]flumazenil binding assay |
Why This Matters
Higher binding affinity correlates with greater potency in vivo, enabling lower dosing and potentially reducing off-target effects.
- [1] Giusti P, et al. J Pharmacol Exp Ther. 1993 Aug;266(2):1018-28. View Source
- [2] Möhler H, Okada T. Science. 1977 Nov 18;198(4319):849-51. View Source
